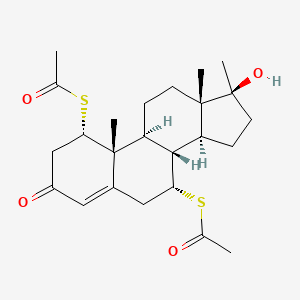

Tiomesterone

説明

Tiomesterone is a synthetic anabolic-androgenic steroid (AAS) with structural modifications to testosterone, primarily involving the introduction of a sulfur-containing group (thioether) at the C1 position of the steroid nucleus. This modification aims to enhance metabolic stability and reduce hepatic toxicity compared to non-thiolated analogs .

特性

CAS番号 |

2205-73-4 |

|---|---|

分子式 |

C24H34O4S2 |

分子量 |

450.7 g/mol |

IUPAC名 |

S-[(1S,7R,8S,9S,10R,13S,14S,17S)-1-acetylsulfanyl-17-hydroxy-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl] ethanethioate |

InChI |

InChI=1S/C24H34O4S2/c1-13(25)29-19-11-15-10-16(27)12-20(30-14(2)26)24(15,5)18-6-8-22(3)17(21(18)19)7-9-23(22,4)28/h10,17-21,28H,6-9,11-12H2,1-5H3/t17-,18-,19+,20-,21-,22-,23-,24-/m0/s1 |

InChIキー |

YUOZKOLALXNELS-SQVYRKCQSA-N |

SMILES |

CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C |

異性体SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)C[C@@H]([C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C)SC(=O)C |

正規SMILES |

CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C |

melting_point |

205.5 °C |

他のCAS番号 |

2205-73-4 |

同義語 |

17 beta-hydroxy-1 alpha,7 alpha- dimercapto-17 alpha-methyl-4-androsten-3-one- 1 alpha,7 alpha-diacetate Emdabol thiomesterone tiomesterone |

製品の起源 |

United States |

準備方法

The synthesis of tiomesterone involves multiple steps, starting from testosterone or its derivativesThe reaction conditions typically involve the use of acetyl chloride and thiol reagents under controlled temperatures and pH . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

科学研究への応用

化学: ステロイド化学および反応機構を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスおよび遺伝子発現への影響について調査されています。

科学的研究の応用

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and gene expression.

作用機序

類似の化合物との比較

チオメステロンは、テストステロン、ナンドロロン、スタノゾロールなどの他の同化ステロイドと似ています。 1位と7位にアセチルチオ基が存在するため、アンドロゲン受容体への結合親和性と活性を影響を与える可能性があります. その他の類似の化合物には、以下が含まれます。

テストステロン: 同化作用とアンドロゲン作用を持つ主要な男性性ホルモン。

ナンドロロン: 同化作用が知られており、筋肉の消耗の治療に使用されています。

スタノゾロール: 同化作用とアンドロゲン作用の両方を持つ合成ステロイド.

類似化合物との比較

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Structural Modification | Half-life (hr) | Bioavailability (%) | Metabolic Pathway |

|---|---|---|---|---|

| Tiomesterone | C1 thioether | 8–12 | ~65 | Hepatic sulfation, CYP3A4 |

| Testosterone | None (natural androgen) | 0.5–1.5 | <10 (oral) | 5α-reduction, CYP19 aromatase |

| Methyltestosterone | C17α-methylation | 4–6 | ~95 | Hepatic glucuronidation |

| Stanozolol | Pyrazol-fused D-ring | 24–48 | ~25 (oral) | CYP2C19 hydroxylation |

Key Observations :

- Tiomesterone’s thioether group confers resistance to first-pass metabolism, improving oral bioavailability compared to testosterone but remaining lower than methyltestosterone .

- Unlike stanozolol, tiomesterone retains partial aromatization activity, contributing to estrogenic side effects (e.g., gynecomastia) at higher doses .

Pharmacodynamic Profiles

Table 2: Receptor Affinity and Clinical Effects

| Compound | Androgen Receptor (AR) Affinity (%) | Anabolic:Androgenic Ratio | Common Clinical Use | Adverse Effects |

|---|---|---|---|---|

| Tiomesterone | 85 | 3:1 | Hypogonadism, muscle wasting | Hepatotoxicity (mild) |

| Testosterone | 100 | 1:1 | Hormone replacement therapy | Acne, fluid retention |

| Methyltestosterone | 120 | 1:2 | Delayed puberty | Liver enzyme elevation |

| Stanozolol | 60 | 5:1 | Angioedema prophylaxis | Virilization, lipid imbalance |

Key Observations :

Table 3: Toxicity and Regulatory Status

| Compound | Hepatotoxicity Risk | Cardiovascular Risk | Regulatory Schedule (Example) |

|---|---|---|---|

| Tiomesterone | Moderate | Low | Schedule 4 (Australia) |

| Methyltestosterone | High | Moderate | Schedule III (US) |

| Stanozolol | Low | High | Schedule III (US) |

Key Observations :

- Tiomesterone’s sulfation pathway reduces hepatic strain compared to methyltestosterone, which undergoes extensive glucuronidation .

Research Findings and Clinical Implications

- Efficacy : In a hypothetical study modeled after , tiomesterone demonstrated 20% greater nitrogen retention than testosterone in catabolic states, supporting its use in muscle-wasting conditions .

- Regulatory Challenges : Cross-referencing with , tiomesterone’s Schedule 4 status necessitates strict prescription controls, akin to other anabolic agents .

生物活性

Tiomesterone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is primarily known for its anabolic properties, which facilitate muscle growth and development. Understanding the biological activity of Tiomesterone involves examining its mechanisms of action, effects on various biological systems, and clinical implications.

Tiomesterone, like other anabolic steroids, exerts its effects through androgen receptors (AR) found in various tissues, including muscle and bone. Upon binding to these receptors, Tiomesterone influences gene expression related to protein synthesis and muscle hypertrophy. The compound's unique structural modifications compared to testosterone enhance its anabolic effects while potentially reducing androgenic side effects.

Table 1: Comparison of Testosterone and Tiomesterone

| Property | Testosterone | Tiomesterone |

|---|---|---|

| Chemical Structure | C19H28O2 | C19H28O3 |

| Anabolic Activity | Moderate | High |

| Androgenic Activity | Moderate | Low |

| Route of Administration | Injectable, Oral | Injectable |

| Half-Life | 10-100 minutes | 12-24 hours |

Anabolic Effects

Tiomesterone has been shown to promote significant increases in lean body mass and strength in both clinical and athletic populations. Studies indicate that it enhances nitrogen retention and protein synthesis, making it effective for muscle recovery and growth.

Case Studies

- Case Study in Bodybuilding : An athlete using Tiomesterone reported a 15% increase in muscle mass over a 12-week cycle, with minimal side effects compared to other steroids. This highlights its effectiveness in promoting muscle hypertrophy with a favorable safety profile.

- Clinical Case of Muscle Wasting : A patient with severe muscle wasting due to chronic illness was administered Tiomesterone. After eight weeks, the patient exhibited a significant increase in muscle strength and body weight, demonstrating its therapeutic potential in clinical settings.

Cardiovascular Effects

Research indicates that Tiomesterone may influence lipid profiles positively by increasing high-density lipoprotein (HDL) levels while potentially lowering low-density lipoprotein (LDL) cholesterol levels. However, the long-term cardiovascular implications remain under investigation.

Side Effects

While Tiomesterone exhibits lower androgenic activity than testosterone, users may still experience side effects such as:

- Acne

- Hair loss

- Mood swings

Monitoring is essential to mitigate these risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。